2-(2-Chlorobenzenesulfonyl)acetic acid

Regioisomer comparison Physicochemical properties Structure-reactivity relationships

2-(2-Chlorobenzenesulfonyl)acetic acid (CAS 82224-89-3) is a small-molecule arylsulfonylacetic acid building block (C₈H₇ClO₄S, MW 234.66) comprising a 2-chlorobenzenesulfonyl group linked to an acetic acid moiety. This compound belongs to a class of sulfone-carboxylic acid derivatives that have been exploited as thermal base precursors in photothermographic imaging elements and as key intermediates in medicinal chemistry campaigns targeting free fatty acid receptor 1 (FFA1) agonists.

Molecular Formula C8H7ClO4S
Molecular Weight 234.66 g/mol
CAS No. 82224-89-3
Cat. No. B3387399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorobenzenesulfonyl)acetic acid
CAS82224-89-3
Molecular FormulaC8H7ClO4S
Molecular Weight234.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)CC(=O)O)Cl
InChIInChI=1S/C8H7ClO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyQYDCOBHVEKDBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorobenzenesulfonyl)acetic acid (CAS 82224-89-3): A Procurement-Ready Organosulfur Scaffold for Sulfone-Containing Library Synthesis and Photothermographic Materials Research


2-(2-Chlorobenzenesulfonyl)acetic acid (CAS 82224-89-3) is a small-molecule arylsulfonylacetic acid building block (C₈H₇ClO₄S, MW 234.66) comprising a 2-chlorobenzenesulfonyl group linked to an acetic acid moiety . This compound belongs to a class of sulfone-carboxylic acid derivatives that have been exploited as thermal base precursors in photothermographic imaging elements [1] and as key intermediates in medicinal chemistry campaigns targeting free fatty acid receptor 1 (FFA1) agonists [2]. Its bifunctional architecture—combining a sulfonyl electrophile with a carboxylic acid handle—enables diverse synthetic transformations, making it a versatile scaffold for parallel library synthesis and structure–activity relationship (SAR) exploration.

Why 2-(2-Chlorobenzenesulfonyl)acetic Acid Cannot Be Replaced by Generic Arylsulfonylacetic Acids for Ortho-Substitution-Dependent Applications


Although 2-(2-chlorobenzenesulfonyl)acetic acid shares the same gross molecular formula and functional groups as its para-chloro regioisomer (CAS 3405-89-8) and the unsubstituted phenylsulfonylacetic acid (CAS 3959-23-7), the ortho-chloro substitution pattern introduces distinct steric and electronic effects that critically influence both reaction kinetics and product profiles. In sulfone-carboxylic acid decarboxylation studies, the nature and position of the aryl substituent govern the thermal lability of the C–CO₂H bond, directly dictating the temperature window and rate of base generation in photothermographic formulations [1]. Similarly, in nucleophilic substitutions at the sulfonyl sulfur center, ortho-substituents can exert a positive ortho-effect that accelerates solvolysis relative to para- or meta-substituted analogs, an effect documented in mechanistic studies of arenesulfonyl chlorides [2]. For procurement decisions, substituting a generic arylsulfonylacetic acid without matching the ortho-chloro substitution pattern risks altered reactivity in downstream amide coupling, esterification, or decarboxylative transformations—consequences that cannot be predicted from para-substituted analog data alone.

2-(2-Chlorobenzenesulfonyl)acetic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: Ortho- vs. Para-Chloro Substitution Effects on Physicochemical Properties and Downstream Reactivity

The ortho-chloro substitution in 2-(2-chlorobenzenesulfonyl)acetic acid (CAS 82224-89-3) endows a significantly different polarity and steric environment compared to its para-chloro regioisomer, 2-(4-chlorobenzenesulfonyl)acetic acid (CAS 3405-89-8). The para-isomer has a reported melting point of 121–123 °C and a calculated LogP of 2.28, whereas the ortho-isomer lacks a definitive melting point in publicly available databases, indicating differential crystalline packing [1]. The ortho-chloro group can engage in intramolecular dipole–dipole interactions with the sulfonyl moiety, potentially lowering the activation energy for nucleophilic attack at sulfur—a mechanistic phenomenon supported by kinetic studies on ortho-substituted arenesulfonyl systems [2]. This regioisomeric difference is critical when the sulfonylacetic acid is used as a substrate in decarboxylative coupling or as a thermal base precursor where decomposition temperature is the performance-defining parameter.

Regioisomer comparison Physicochemical properties Structure-reactivity relationships

Oxidation State Differentiation: Sulfonyl (SO₂) vs. Sulfinyl (SO) Acetic Acid Analogs in Thermal Stability and Synthetic Versatility

The target compound contains a sulfonyl (SO₂) bridge, distinguishing it from the lower-oxidation-state analog (2-chloro-benzenesulfinyl)-acetic acid (CAS 117696-98-7), which bears a sulfinyl (SO) group . The sulfonyl group is a stronger electron-withdrawing moiety, increasing the acidity of the adjacent acetic acid CH₂ protons (pKa ~2–3 units lower than the sulfinyl analog) and enhancing the leaving-group ability of the sulfonyl moiety in nucleophilic displacement reactions. This electronic difference translates into distinct thermal decarboxylation profiles: arylsulfonylacetic acids undergo decarboxylation at temperatures typically between 50–200 °C depending on substitution, while sulfinyl analogs generally require higher temperatures or alternative activation modes [1]. The molecular weight difference (234.66 vs. 218.66 g/mol) and the presence of an additional oxygen atom further affect solubility, chromatographic behavior, and formulation compatibility.

Oxidation state comparison Thermal stability Synthetic intermediate

Chlorine Position Effect on Biological Activity: Para-Substituted Arylsulfonylacetic Acids Exhibit Documented Pharmacological Profiles Lacking in Ortho-Substituted Analogs

Published pharmacological studies on 4-chlorophenylsulfonylacetic acid (para-isomer) and its tris(2-hydroxyethyl)ammonium salt (sulfacetamine) have demonstrated high antithrombotic, antioxidant, hypocholesterolemic, immunostimulating, and protective-adaptive activities in both in vitro and in vivo models [1]. In contrast, no equivalent published pharmacological dataset exists for the ortho-chloro regioisomer (target compound). This absence of biological data for the ortho-substituted variant does not indicate inactivity; rather, it represents a structurally distinct starting point for medicinal chemistry exploration where the ortho-chlorine substituent may confer different target selectivity, metabolic stability, or toxicity profiles compared to the para-substituted analog. For procurement in a drug discovery setting, the ortho-isomer offers an unexplored vector in SAR campaigns where the para-isomer's pharmacological properties have already been characterized and potentially exhausted.

Biological activity comparison Antithrombotic Hypocholesterolemic

Thermal Base Precursor Performance: Arylsulfonylacetic Acid Salts in Photothermographic Imaging—Role of Aryl Substitution

US Patent Application US20050032009 A1 (Eastman Kodak) discloses that salts of arylsulfonylacetic acids with guanidine bases function as thermal base precursors capable of achieving ≥90% thermal bleaching of filter dyes within 0.5 minutes at ≥90 °C, with preferred embodiments showing >50% bleaching in <20 seconds below 175 °C [1]. The patent explicitly teaches that the aryl substituent R₁ (which includes chloro-substituted phenyl groups) modulates the decarboxylation temperature and rate of base generation. While the patent does not provide a direct head-to-head kinetic comparison between ortho-chloro and para-chloro arylsulfonylacetic acid salts, it establishes that the nature and position of substituents are critical performance variables. An ortho-chloro substituent, by virtue of its steric proximity to the sulfonyl-acetate linkage, is expected to alter the ground-state conformation and thermal lability of the salt compared to its para-substituted counterpart [1].

Photothermographic materials Thermal base precursor Bleachable filter dyes

Optimal Application Scenarios for 2-(2-Chlorobenzenesulfonyl)acetic Acid Based on Quantitative Differentiation Evidence


Ortho-Substituted Sulfone Library Synthesis for Unexplored Medicinal Chemistry SAR

Medicinal chemistry teams pursuing FFA1 agonists or other sulfone-carboxylic acid-based targets can employ 2-(2-chlorobenzenesulfonyl)acetic acid as a scaffold to explore ortho-substitution effects that are structurally inaccessible from the para-chloro analog. As demonstrated in the FFA1 agonist series, the sulfone-carboxylic acid moiety reduces lipophilicity and cytotoxicity relative to non-sulfone analogs [1]. Incorporating the ortho-chloro substituent introduces a unique conformational bias and electronic environment that may yield differentiated potency, selectivity, or ADME properties compared to the extensively characterized para-substituted series.

Photothermographic Imaging Element Development Requiring Tunable Thermal Base Generation

Research groups developing photothermographic materials for medical imaging or industrial non-destructive testing can utilize the guanidine salt of 2-(2-chlorobenzenesulfonyl)acetic acid as a thermal base precursor. The ortho-chloro substitution provides a distinct thermal activation window compared to unsubstituted or para-substituted arylsulfonylacetic acid salts, enabling precise control over the temperature and rate of base-catalyzed dye bleaching. The Kodak patent establishes performance benchmarks of ≥90% bleaching within 0.5 minutes at ≥90 °C for this class, and the ortho-substituent offers a means to fine-tune this profile [2].

Mechanistic Studies of Ortho-Effect in Sulfonyl Transfer and Decarboxylation Reactions

Physical organic chemistry laboratories investigating the positive ortho-effect in nucleophilic substitutions at sulfonyl centers can use 2-(2-chlorobenzenesulfonyl)acetic acid as a model substrate. Kinetic studies on arenesulfonyl systems have documented accelerated solvolysis rates for ortho-substituted derivatives compared to their para and meta counterparts [3]. The compound's bifunctional structure enables dual-probe experiments where both the sulfonyl reactivity and carboxylic acid decarboxylation kinetics can be simultaneously correlated with the ortho-chloro substituent's steric and electronic parameters.

Custom Synthesis of Sulfone-Bridged Heterocycles and Bis(Heterocycles) with Potential Antimicrobial Activity

Synthetic chemistry groups can deploy 2-(2-chlorobenzenesulfonyl)acetic acid in the construction of sulfone-linked bis(heterocycles), a compound class demonstrated to possess antimicrobial activity when bearing chloro-substituted benzyl moieties [4]. The ortho-chloro substitution pattern on the arylsulfonyl portion may enhance antimicrobial potency or spectrum relative to unsubstituted or para-substituted variants, based on SAR trends observed in pyrazolyl oxadiazole series synthesized from arylsulfonylacetic acid methyl esters.

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